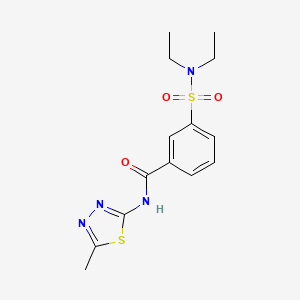
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diethylsulfamoyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of 5-methyl-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with acetic anhydride.
Sulfamoylation: The 5-methyl-1,3,4-thiadiazole-2-amine is then reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine to form the diethylsulfamoyl derivative.
Coupling with Benzoyl Chloride: Finally, the diethylsulfamoyl derivative is coupled with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzamide derivatives.
Aplicaciones Científicas De Investigación
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It may be used as a pesticide or herbicide, leveraging its bioactive properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The diethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its action at the target site.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methyl-1,3,4-thiadiazole-2-thiol
- 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine dihydrochloride
- 5-(1-aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Uniqueness
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the diethylsulfamoyl and benzamide groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C14H18N4O3S2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
3-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H18N4O3S2/c1-4-18(5-2)23(20,21)12-8-6-7-11(9-12)13(19)15-14-17-16-10(3)22-14/h6-9H,4-5H2,1-3H3,(H,15,17,19) |
Clave InChI |
ALQLHOIHQKZZPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dichlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535258.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B11535264.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11535274.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11535279.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11535280.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11535285.png)
![N-(3-chlorophenyl)-2-(2,4-dichlorophenoxy)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B11535297.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide](/img/structure/B11535309.png)
![ethyl 3-[11-(3-ethoxy-3-oxopropyl)-11H-indeno[1,2-b]quinolin-11-yl]propanoate](/img/structure/B11535311.png)
![ethyl 4-{[3-(3-bromophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate](/img/structure/B11535315.png)
![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11535317.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-cyanophenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11535322.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B11535325.png)
